

An In-depth Technical Guide to Tetrafluorophthalic Acid and its Anhydride

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Compound of Interest

Compound Name: Tetrafluorophthalic acid

Cat. No.: B1294977

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tetrafluorophthalic acid** and its anhydride, focusing on their synthesis, chemical properties, and applications, particularly within the realm of drug discovery and development. The unique properties imparted by the fluorine atoms make these compounds valuable building blocks in medicinal chemistry and materials science.

Core Chemical Properties

Tetrafluorophthalic acid and its anhydride are highly functionalized aromatic compounds. The presence of four fluorine atoms on the benzene ring significantly influences their chemical reactivity and physical properties.

Table 1: Physicochemical Properties of Tetrafluorophthalic Acid

Property	Value	Reference(s)
CAS Number	652-03-9	[1][2]
Molecular Formula	C ₈ H ₂ F ₄ O ₄	[1][2]
Molecular Weight	238.09 g/mol	[1][2]
Melting Point	152-154 °C	[3]
Boiling Point	345.7±42.0 °C at 760 mmHg	[3]
Appearance	White to light yellow to light orange powder/crystal	[4]
IUPAC Name	3,4,5,6-tetrafluorophthalic acid	[1]

Table 2: Physicochemical Properties of Tetrafluorophthalic Anhydride

Property	Value	Reference(s)
CAS Number	652-12-0	[5]
Molecular Formula	C ₈ F ₄ O ₃	[5]
Molecular Weight	220.08 g/mol	[6]
Melting Point	94-96 °C	[6][7]
Boiling Point	332.6±42.0 °C at 760 mmHg	[5]
Appearance	Light grayish to beige powder	[5]
IUPAC Name	4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione	
Solubility	Soluble in most organic solvents and acetic acid.	[7]

Spectroscopic Data

The following tables summarize key spectroscopic data for **tetrafluorophthalic acid** and its anhydride, which are crucial for their identification and characterization.

Table 3: NMR Spectroscopic Data for Tetrafluorophthalic Acid

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference(s)
^1H NMR	acetone- d_6	11.2 (s, 2H; COOH)	[8]
^{13}C NMR	acetone- d_6	160.1 (s; COOH); 145.9 (dm; ^1JCF = 253.1 Hz, C2,3,5,6), 116.4 (m, C1,4)	[8]
^{19}F NMR	acetone- d_6	-140.75 (s; F2,3,5,6)	[8]

Table 4: NMR Spectroscopic Data for Tetrafluorophthalic Anhydride

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference(s)
^{13}C NMR	Not Specified	Data available in spectral databases.	[2]
^{19}F NMR	CDCl_3	Not explicitly stated in the provided text, but spectra are available.	[7]

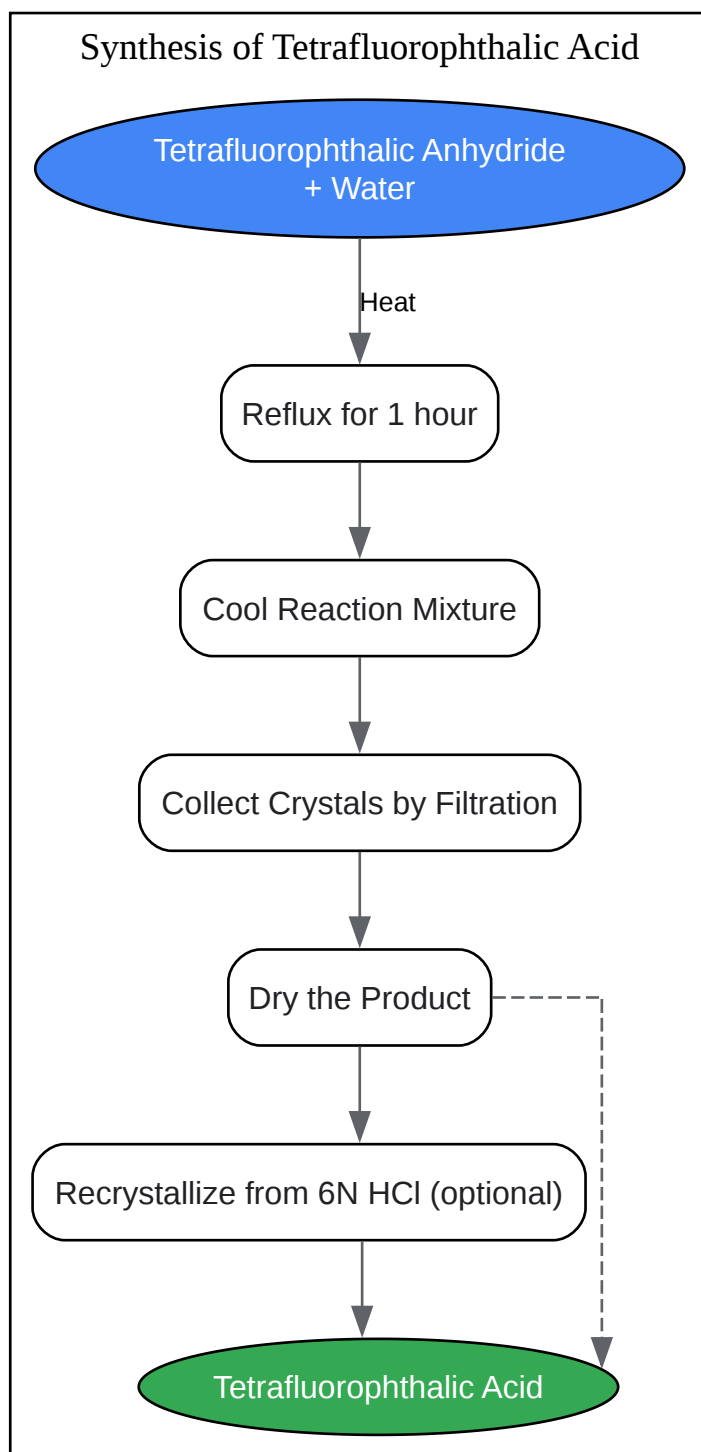
Synthesis and Experimental Protocols

Several synthetic routes to **tetrafluorophthalic acid** and its anhydride have been reported. The choice of method often depends on the available starting materials and desired scale.

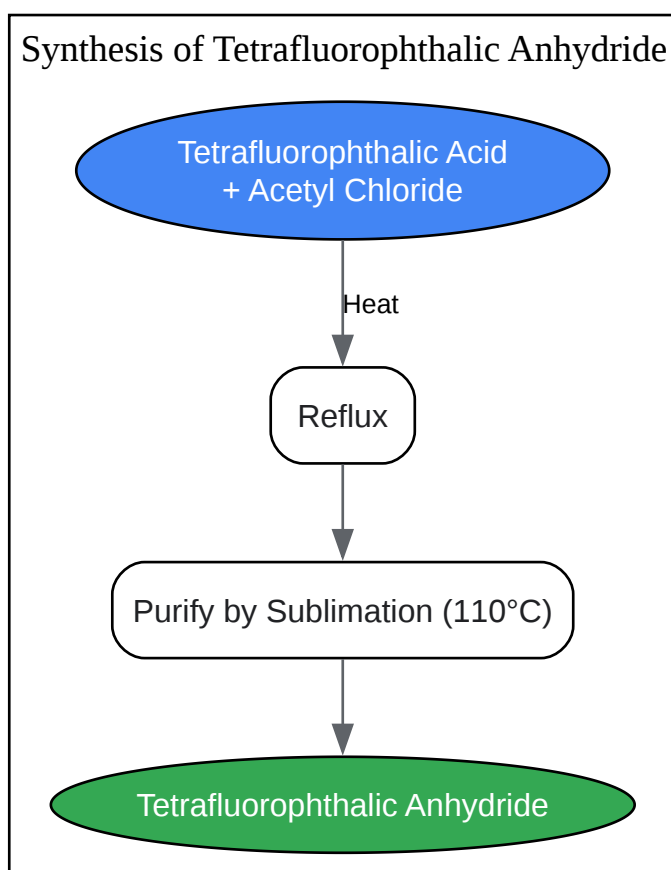
Synthesis of Tetrafluorophthalic Acid

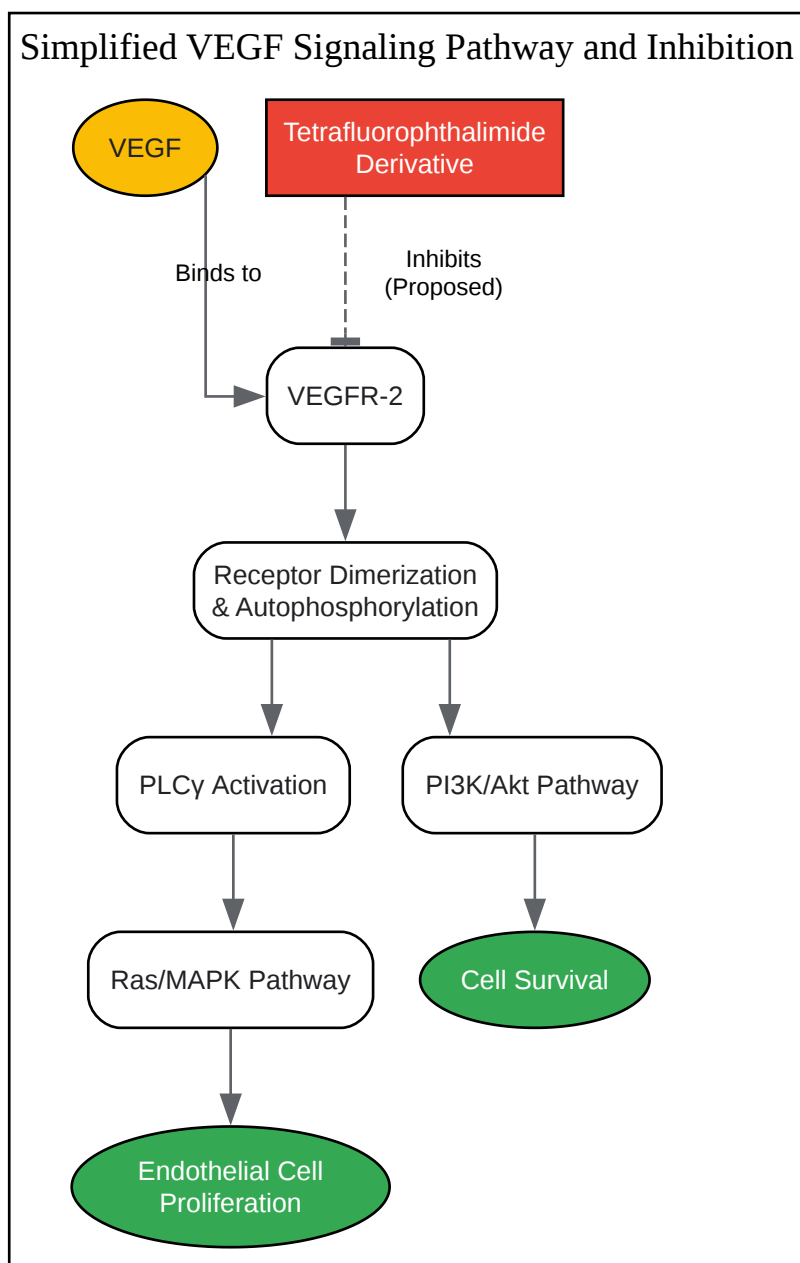
One common method involves the hydrolysis of tetrafluorophthalic anhydride.

- Reaction Setup: A mixture of tetrafluorophthalic anhydride (0.5 mol) and water (150 mL) is placed in a round-bottom flask equipped with a reflux condenser.[9]
- Reaction: The mixture is heated to reflux and maintained for approximately one hour with stirring.[9]
- Work-up: After cooling the reaction mixture, the precipitated crystals are collected by filtration.[9]
- Purification: The crude product is dried to yield **tetrafluorophthalic acid**. [9] If necessary, the crystals can be further purified by recrystallization from an aqueous 6N hydrochloric acid solution.[9]



Synthesis of Tetrafluorophthalic Anhydride





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